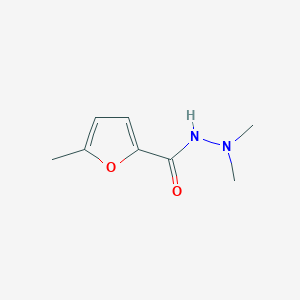

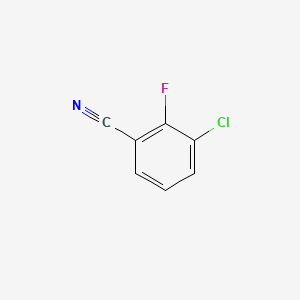

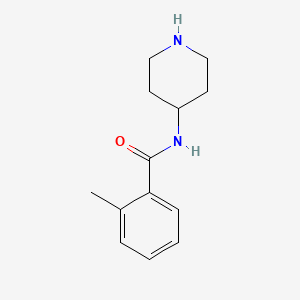

![molecular formula C10H10ClNO3 B1362956 2-[(4-chlorobenzoyl)amino]propanoic Acid CAS No. 108462-95-9](/img/structure/B1362956.png)

2-[(4-chlorobenzoyl)amino]propanoic Acid

Übersicht

Beschreibung

2-[(4-chlorobenzoyl)amino]propanoic acid, also known as 4-chlorobenzoyl-L-alanine (CBA), is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of 4-chlorobenzoic acid and is composed of a carboxylic acid and an amino acid. CBA is a white crystalline solid with a melting point of 104-106°C. It is soluble in water and ethanol and insoluble in ether and benzene. CBA is used as a reagent in organic synthesis and has been studied for its potential applications in biochemistry and physiology.

Wissenschaftliche Forschungsanwendungen

Solubility and Thermodynamic Modelling

2-Amino-4-chlorobenzoic acid, a related compound to 2-[(4-chlorobenzoyl)amino]propanoic acid, shows varied solubility in different organic solvents. This solubility is influenced by temperature, and the study of these properties is vital for optimizing its purification process, which is crucial in various scientific applications (Li et al., 2017).

Crystal Structure Analysis

The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was determined, revealing important insights into its molecular arrangement. This is significant for understanding the chemical properties and potential applications in materials science (Kumar et al., 2017).

Fluorescence Derivatisation for Biological Assays

In the field of biochemistry, 3-(Naphthalen-1-ylamino)propanoic acid, a compound similar to 2-[(4-chlorobenzoyl)amino]propanoic acid, has been used for fluorescence derivatisation of amino acids. This application is particularly useful in biological assays due to the strong fluorescence properties of the derivatives (Frade et al., 2007).

Modification of Hydrogels for Medical Applications

The modification of hydrogels with compounds like 2-amino-3-(4-hydroxyphenyl) propanoic acid demonstrates increased thermal stability and promising biological activities. Such modified hydrogels have potential applications in the medical field, particularly in drug delivery systems (Aly & El-Mohdy, 2015).

Anticancer Activity of Derivatives

Some derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one, a compound structurally related to 2-[(4-chlorobenzoyl)amino]propanoic acid, show significant anticancer activities. This highlights the potential use of such compounds in the development of new anticancer drugs (Saad & Moustafa, 2011).

Eigenschaften

IUPAC Name |

2-[(4-chlorobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHYAHPMLSAGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369540 | |

| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-chlorobenzoyl)amino]propanoic Acid | |

CAS RN |

108462-95-9 | |

| Record name | 2-[(4-chlorobenzoyl)amino]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

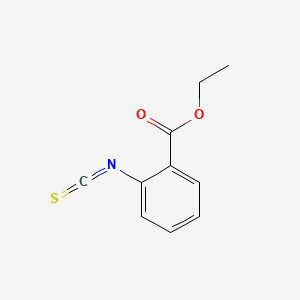

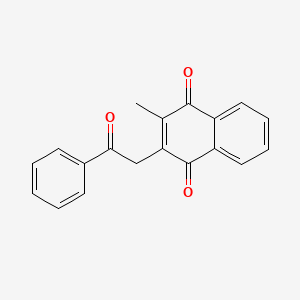

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

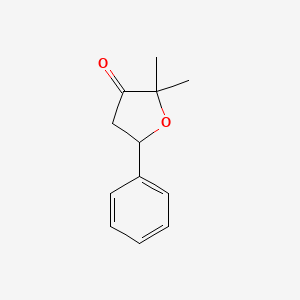

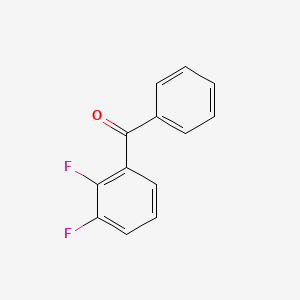

![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)